4-Bromo-3-(difluoromethoxy)-1,2-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2BrF2NOS |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
InChI |
InChI=1S/C4H2BrF2NOS/c5-2-1-10-8-3(2)9-4(6)7/h1,4H |
InChI Key |
VMFRZMAVDJKQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)OC(F)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 3 Difluoromethoxy 1,2 Thiazole
Strategies for the Construction of the 1,2-Thiazole Core
The 1,2-thiazole, or isothiazole (B42339), ring is a key structural motif in a number of biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction.
Cyclization Pathways to Substituted 1,2-Thiazoles
The primary methods for constructing the isothiazole ring involve the cyclization of linear precursors that contain the requisite nitrogen, sulfur, and carbon atoms in the correct arrangement. researchgate.net These approaches often rely on the formation of a key nitrogen-sulfur bond to close the ring. General strategies include the oxidation of γ-iminothiols or related compounds. While a plethora of methods exist for the synthesis of the isomeric 1,3-thiazole, the synthesis of the 1,2-thiazole ring system often requires more specialized approaches. organic-chemistry.orgresearchgate.net
For instance, the synthesis of substituted 1,2-thiazinane-1,1-dioxides has been achieved through the cyclization of amino-halide or amino-alcohol precursors with sulfonyl chlorides, followed by base-mediated ring closure. nih.gov Although this leads to a saturated, six-membered ring, the underlying principle of forming an N-S bond through intramolecular cyclization is a relevant concept. The synthesis of the 1,2-thiazole core itself often involves the reaction of compounds containing a C-C-C-N fragment with a sulfur source, or the cyclization of precursors already containing the N-S bond.
Regioselective Annulation Techniques for 1,2-Thiazole Formation
Annulation reactions provide a powerful tool for the regioselective synthesis of heterocyclic systems. These methods involve the fusion of a new ring onto an existing molecular scaffold. While rhodium-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles with alkynes has been explored for the synthesis of thiophenes, the regioselectivity of such reactions is highly dependent on the substituents on both the thiadiazole and the alkyne. semanticscholar.orgbohrium.commq.edu.au Similar strategies could potentially be adapted for the synthesis of 1,2-thiazoles, although controlling the regioselectivity to obtain the desired substitution pattern remains a significant challenge.
The development of regioselective methods is crucial for the synthesis of specifically substituted 1,2-thiazoles. For example, Michael addition reactions of NH-1,2,3-triazole to α,β-unsaturated ketones have been shown to yield either 1H- or 2H-1,2,3-triazoles with high regioselectivity depending on the reaction conditions. nih.gov Analogous control over the regiochemistry of 1,2-thiazole formation is a key area of ongoing research.
Methodologies for the Stereoselective and Regioselective Introduction of the Difluoromethoxy Moiety
The introduction of the difluoromethoxy (OCF2H) group is a critical step in the synthesis of the target molecule. Recent years have seen a surge in the development of methods for the incorporation of this and other fluorinated motifs, often with a focus on late-stage functionalization. rsc.orgresearchgate.net
Late-Stage Difluoromethylation Approaches Employing Difluorocarbene Precursors
Late-stage functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a highly desirable strategy in drug discovery. core.ac.uk One approach to installing a difluoromethoxy group is through the reaction of a hydroxyl-substituted precursor with a difluorocarbene source. Difluorocarbene (:CF2) can be generated from a variety of stable precursors.
While direct O-difluoromethylation using difluorocarbene can be challenging, related C-H difluoromethylation methods highlight the utility of these reagents. For example, photoredox catalysis has been employed for the direct C-H difluoromethylation of heterocycles. nih.gov The generation of difluorocarbene for insertion into an O-H bond of a 3-hydroxy-1,2-thiazole precursor represents a plausible, though potentially challenging, route.
| Precursor | Catalyst/Conditions | Substrate Type | Reference |
| TMSCF2H | Copper-mediated | Heterocycles | nih.gov |
| Zn(SO2CF2H)2 (DFMS) | TBHP | Heterocycles | nih.gov |
| Difluoroacetic acid | Transition metal catalysis | Heterocycles | nih.gov |
Transition-Metal-Catalyzed Difluoromethoxylation Protocols
Transition-metal catalysis has revolutionized the field of fluoroalkylation. cas.cnnih.gov These methods offer mild reaction conditions and broad functional group tolerance, making them suitable for complex molecule synthesis. Palladium and copper are among the most commonly used metals for these transformations.
For instance, palladium-catalyzed difluoromethylation of aryl boronic acids using various difluorocarbene precursors has been extensively studied. researchgate.netrsc.org While these methods directly form a C-CF2H bond, analogous protocols for the formation of an O-CF2H bond are being developed. Copper-catalyzed difluoromethylation has also been shown to be effective with a range of substrates. nih.gov The adaptation of these catalytic systems to the O-difluoromethylation of a 3-hydroxy-4-bromo-1,2-thiazole precursor would be a key step.
| Metal Catalyst | Reagent | Reaction Type | Reference |
| Palladium | Aryl boronic acids, BrCF2P(O)(OEt)2 | Difluoromethylation | rsc.org |
| Copper | Aryl iodides, [(IPr)Cu(CF2H)] | Difluoromethylation | rsc.org |
| Iron | Diaryl zinc reagents, 2-PySO2CF2H | Difluoromethylation | rsc.org |
Precursor-Based Syntheses Involving Difluoromethoxy Substituted Building Blocks
An alternative to late-stage functionalization is the use of building blocks that already contain the difluoromethoxy group. researchgate.netresearchgate.net This approach can simplify the synthesis by avoiding potentially harsh fluorination conditions on a complex heterocyclic core. In this strategy, a precursor such as a difluoromethoxylated ketone could be used to construct the 1,2-thiazole ring. researchgate.netresearchgate.net
For example, the synthesis of various difluoromethoxylated nitrogen-containing heterocycles has been achieved starting from α-(difluoromethoxy)ketones. researchgate.netresearchgate.net These versatile building blocks can undergo condensation reactions with appropriate partners to form the desired heterocyclic system. The synthesis of 4-bromo-3-(difluoromethoxy)-1,2-thiazole could therefore be envisioned starting from a suitably substituted difluoromethoxylated precursor that is then cyclized to form the target molecule. This approach has been successfully applied to the synthesis of other fluorinated heterocycles, such as pyrazoles and isoxazoles. researchgate.net
| Building Block | Resulting Heterocycle | Reaction Partner | Reference |
| α-(difluoromethoxy)ketones | Pyrazoles, Isoxazoles, Pyrimidines | Enaminone intermediate | researchgate.netresearchgate.net |
| α-(difluoromethoxy)ketones | Indoles | Arylhydrazines | researchgate.net |
Selective Bromination and Halogenation Protocols on 1,2-Thiazole Scaffolds
The introduction of a bromine atom at a specific position on the 1,2-thiazole (isothiazole) ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the isothiazole ring dictate its reactivity towards halogenating agents, making the control of positional selectivity a significant synthetic challenge.
Electrophilic and Nucleophilic Bromination Strategies for Heteroaromatics
The functionalization of heteroaromatic rings, such as 1,2-thiazole, can be achieved through several bromination strategies, primarily categorized as electrophilic or nucleophilic pathways.
Electrophilic Aromatic Substitution (EAS): This is the most common pathway for the halogenation of electron-rich aromatic and heteroaromatic systems. nih.gov The 1,2-thiazole ring is susceptible to electrophilic attack, with theoretical and experimental studies indicating that the C4 position is generally the most nucleophilic and thus the preferred site for substitution. thieme-connect.com The reaction typically involves an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often activated by a Lewis or Brønsted acid. nih.gov The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. For the 1,2-thiazole scaffold, the 3-(difluoromethoxy) group, being an electron-withdrawing group, would deactivate the ring towards electrophilic attack but is expected to direct incoming electrophiles to the C4 position.
Nucleophilic Bromination Strategies: While less direct than electrophilic substitution, nucleophilic pathways offer alternative routes for introducing bromine. These methods are particularly useful when the ring is electron-deficient or when direct electrophilic bromination lacks the desired regioselectivity. One common strategy involves a metal-halogen exchange. This process typically starts with the deprotonation of the most acidic C-H bond using a strong organometallic base (e.g., n-butyllithium) to form an organolithium intermediate. This nucleophilic species can then be quenched with an electrophilic bromine source like Br₂ or 1,2-dibromoethane (B42909) to install the bromine atom. Another approach is the Sandmeyer reaction, which requires the presence of an amino group on the ring. The amine is first converted to a diazonium salt, which is then displaced by a bromide ion, often facilitated by a copper(I) bromide catalyst.
Control of Positional Selectivity in the Halogenation of 1,2-Thiazole Systems
Achieving the desired 4-bromo substitution pattern on a 3-substituted 1,2-thiazole requires precise control over reaction conditions. The electronic nature of the substituent at the C3 position plays a crucial role in directing the incoming electrophile.
The difluoromethoxy group (-OCF₂H) at the C3 position is moderately electron-withdrawing. In electrophilic substitution reactions, such groups typically direct incoming electrophiles to the meta position. In the context of the five-membered isothiazole ring, this would correspond to the C5 position. However, the intrinsic reactivity of the isothiazole ring itself strongly favors electrophilic attack at C4. Therefore, a competition between the directing effect of the C3 substituent and the inherent reactivity of the heterocyclic ring will determine the final regiochemical outcome. It is often observed that the innate reactivity of the heterocycle is the dominant factor, suggesting that direct bromination would likely yield the desired 4-bromo isomer.
To ensure exclusive formation of the 4-bromo product, strategies that circumvent potential mixtures of isomers can be employed:
Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring, it can direct a strong base to deprotonate the adjacent C4 position specifically. The resulting organometallic intermediate can then be trapped with an electrophilic bromine source.
Sequential Bromination-Debromination: In some cases, it is possible to perform an exhaustive bromination of the ring followed by a selective debromination. researchgate.net This strategy relies on the differential reactivity of the C-Br bonds at various positions on the ring, allowing one to be removed while others remain.
The choice of brominating agent and reaction conditions is also critical for controlling selectivity, as summarized in the table below.
| Reagent/Condition | Type of Reaction | Typical Selectivity Outcome | Reference |
| Br₂ in Acetic Acid | Electrophilic | Generally favors the most electron-rich position (C4 in isothiazole). | researchgate.net |
| NBS in Acetonitrile | Electrophilic | Milder alternative to Br₂, can offer improved selectivity. | nih.gov |
| 1. n-BuLi, THF, -78°C2. Br₂ | Deprotonation-Bromination | Targets the most acidic proton, offering alternative regiochemistry. | wikipedia.org |
| CuBr₂ / t-BuONO | Sandmeyer-type | Regiospecific replacement of an amino group with bromine. | researchgate.net |
Integrated Multi-Component and Multi-Step Synthesis of this compound
As there is no established, direct synthesis for this compound in the literature, a multi-step synthetic pathway must be proposed. This approach involves the sequential construction of the isothiazole core and the introduction of the required functional groups.
A plausible multi-step synthesis would begin with the formation of a 3-hydroxy-1,2-thiazole intermediate. This precursor allows for the subsequent introduction of the difluoromethoxy group, followed by the final selective bromination.
Proposed Synthetic Route:
Step 1: Synthesis of 3-Hydroxy-1,2-thiazole. The isothiazole ring can be constructed from appropriate acyclic precursors. For example, a reaction between a β-ketonitrile and a source of sulfur and nitrogen, such as hydroxylamine-O-sulfonic acid, could yield the 3-amino-1,2-thiazole, which can then be hydrolyzed to the 3-hydroxy analogue.
Step 2: O-Difluoromethylation. The hydroxyl group at the C3 position can be converted to the difluoromethoxy group. This transformation can be achieved using reagents capable of generating difluorocarbene (:CF₂) or by using difluoromethylating agents. Common reagents include ethyl bromodifluoroacetate (BrCF₂COOEt) or sodium chlorodifluoroacetate (ClCF₂COONa) under thermal conditions. nih.gov This step yields 3-(difluoromethoxy)-1,2-thiazole.
Step 3: Regioselective Bromination. The final step is the selective bromination at the C4 position. As discussed previously, direct electrophilic bromination using NBS or Br₂ is expected to favor the C4 position due to the electronic properties of the isothiazole ring.
Convergent and Divergent Synthetic Pathways to Complex Architectures
The synthesis of complex molecules can be approached through different strategic paradigms, primarily convergent and divergent synthesis.
A divergent synthesis begins with a central core structure which is then elaborated in subsequent steps to create a library of related compounds. wikipedia.org This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships. In this context, the intermediate 3-(difluoromethoxy)-1,2-thiazole could serve as a common precursor. From this intermediate, a variety of halogenation reactions (bromination, chlorination, iodination) could be performed to generate a diverse set of 4-halo-3-(difluoromethoxy)-1,2-thiazoles for further study.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is paramount for maximizing yield and selectivity in any multi-step synthesis. For the proposed synthesis of this compound, each step would require careful optimization.
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | Can increase reaction rate and influence selectivity. | Screen various Lewis and Brønsted acids for the bromination step. For multi-component reactions, different catalysts can dramatically alter yields. sruc.ac.uk |
| Solvent | Affects solubility, reaction rate, and sometimes product distribution. | Test a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, acetic acid). |
| Temperature | Influences reaction rate and can control kinetic vs. thermodynamic product formation. | Run reactions at various temperatures (e.g., from -78°C to reflux) to find the optimal balance between reaction time and selectivity. |
| Reagent Stoichiometry | The ratio of reactants can prevent side reactions and drive the reaction to completion. | Vary the equivalents of the brominating agent to minimize the formation of di-brominated byproducts. |
| Reaction Time | Ensures the reaction proceeds to completion without significant product degradation. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint. |
Application of Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. benthamdirect.com For the synthesis of this compound, several green strategies could be implemented.
Multi-Component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the product without isolating intermediates can significantly improve efficiency. researchgate.net If a suitable MCR could be developed to form the substituted isothiazole core directly, it would reduce solvent waste, energy consumption, and purification steps.
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Replacing them with more benign alternatives like water, ethanol, or supercritical CO₂ can reduce environmental harm. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For instance, developing a catalytic bromination process would be superior to one requiring a large excess of a brominating agent. Photocatalysis, using visible light to promote reactions, is an emerging green technology for C-H functionalization, including difluoromethylation. researchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasonication can often reduce reaction times from hours to minutes, thereby saving energy. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs and certain catalytic cycles are inherently more atom-economical than linear syntheses with multiple steps and protecting groups.
By integrating these principles, the synthesis of complex heterocyclic compounds like this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemical Transformations and Mechanistic Investigations of 4 Bromo 3 Difluoromethoxy 1,2 Thiazole
Reactivity Profile of the Bromine Substituent at Position 4
The bromine atom at the C4 position of the 1,2-thiazole ring is the primary site for transformations designed to introduce molecular diversity. Its reactivity is influenced by the electron-deficient nature of the thiazole (B1198619) ring and enables a variety of synthetic operations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated 1,2-Thiazoles
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of halogenated thiazoles, although it is less common than cross-coupling reactions. The thiazole ring's inherent electron deficiency, caused by the electronegative nitrogen and sulfur atoms, can facilitate the attack of nucleophiles on ring carbons. pharmaguideline.comnih.gov For SNAr to occur, the ring typically requires activation by strong electron-withdrawing groups, and the reaction must proceed through a stabilized Meisenheimer-like intermediate.
In the context of 1,2-thiazoles, the position of substitution is crucial. While nucleophilic substitution on the parent 1,3-thiazole ring preferentially occurs at the C2 position, the reactivity of 1,2-thiazole derivatives can differ. nih.gov The feasibility of an SNAr reaction at the C4 position of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole would depend on the nucleophile's strength and the reaction conditions. The difluoromethoxy group at C3, being moderately electron-withdrawing, may provide some activation for a nucleophilic attack at the adjacent C4 position. However, SNAr reactions on unactivated bromo-heterocycles often require harsh conditions and may be outcompeted by other reaction pathways.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most prominent route for the derivatization of aryl and heteroaryl halides. The C4-Br bond in this compound is expected to be an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with an organoboron species, is widely used to form C(sp²)–C(sp²) bonds. wikipedia.org It is anticipated that this compound would readily participate in Suzuki reactions with various aryl, heteroaryl, or vinyl boronic acids or esters. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. wikipedia.orgnih.gov For instance, palladium catalysts combined with phosphine (B1218219) ligands like SPhos or XPhos are often effective for coupling heteroaryl bromides. acs.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method allows for the introduction of alkynyl moieties onto the 1,2-thiazole core, which are valuable intermediates for further synthesis. The reactivity order for halides in Sonogashira coupling generally follows I > Br > Cl, making the bromo-substituent at C4 a suitable reaction partner. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C–N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org It allows for the synthesis of a wide range of N-functionalized 1,2-thiazoles from this compound, using primary or secondary amines, anilines, or even ammonia (B1221849) equivalents. wikipedia.orgresearchgate.net The development of specialized, sterically hindered phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation. wikipedia.orglibretexts.org
The table below summarizes typical conditions for these cross-coupling reactions on related bromo-thiazole substrates, which can be extrapolated to this compound.
| Coupling Reaction | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Coupling of 4-bromo-2-ketothiazoles with haloheteroaromatics. acs.org |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | Coupling of 2-substituted 4-bromothiazoles with terminal alkynes. nih.govacs.org |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | Amination of 5-bromothiazoles with diarylamines. researchgate.net |
Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium)
The polarity of the C4-Br bond can be reversed through halogen-metal exchange, converting the electrophilic carbon into a potent nucleophile. This transformation opens up reaction pathways with a wide array of electrophiles.
Organolithium Intermediates: Treatment of aryl bromides with strong organolithium bases, such as n-butyllithium or t-butyllithium, at low temperatures typically results in a rapid bromine-lithium exchange. acs.orgresearchgate.net It is expected that this compound would undergo this exchange to form 3-(difluoromethoxy)-1,2-thiazol-4-yl-lithium. This highly reactive intermediate can then be trapped with various electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols.
Carbon dioxide (CO₂) to yield a carboxylic acid.
Isocyanates to produce amides.
Alkyl halides for C-alkylation.
Grignard Reagents: The formation of a Grignard reagent via the reaction of this compound with magnesium metal (Mg) is another viable strategy. While sometimes more sluggish than lithium-halogen exchange, it provides a less basic and often more selective organometallic nucleophile. Alternatively, a bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride can be employed. tum.de The resulting Grignard reagent, 3-(difluoromethoxy)-1,2-thiazol-4-yl-magnesium bromide, can participate in reactions similar to its organolithium counterpart and is particularly useful in Negishi-type cross-coupling reactions. nih.govresearchgate.net
Reactivity and Stability of the 3-(Difluoromethoxy) Group
The difluoromethoxy (OCF₂H) group is a valuable substituent in modern chemistry, often used as a bioisostere for hydroxyl, thiol, or methoxy (B1213986) groups. nih.govalfa-chemistry.com It imparts unique properties, including increased metabolic stability and lipophilicity, while also acting as a lipophilic hydrogen bond donor. alfa-chemistry.comresearchgate.net
Chemical Stability of the OCF₂H Moiety under Diverse Reaction Conditions
A hallmark of the difluoromethoxy group is its exceptional chemical stability. This robustness is attributed to the high bond dissociation energy of the C–F bonds. rsc.org The OCF₂H moiety is resistant to cleavage under a wide range of conditions, including those commonly employed in synthetic organic chemistry.
Acidic and Basic Conditions: The group is generally stable to both strong acidic and basic conditions that would readily cleave a simple methyl ether. For example, studies on related compounds show the OCF₂H group remains intact during hydrolysis reactions that cleave other functional groups like sulfamates. nih.gov
Oxidative and Reductive Conditions: The difluoromethoxy group is inert to many common oxidizing and reducing agents. This stability allows for chemical manipulations at other sites of the molecule, such as the transformations at the C4-Br position, without affecting the OCF₂H group.
Thermal Stability: Aryl difluoromethyl ethers exhibit high thermal stability, a property that is advantageous for reactions requiring elevated temperatures, such as some cross-coupling protocols.
This high degree of stability ensures that the difluoromethoxy group can be carried through multi-step synthetic sequences, making it a reliable and predictable substituent. nih.gov
Potential for Interconversion Reactions of the Fluorinated Ether Functionality
Given its high stability, interconversion reactions of the 3-(difluoromethoxy) group are challenging and not commonly observed. The cleavage of the C-O or C-F bonds requires harsh conditions that would likely degrade the 1,2-thiazole ring itself. There are no standard, high-yielding protocols for the direct conversion of an Ar-OCF₂H group into other functionalities like Ar-OH or Ar-F under mild conditions.
While direct transformation is difficult, speculative pathways could involve radical-based processes or reactions with extremely potent Lewis acids or super-reducing agents, though such reactions are not well-precedented and would likely suffer from a lack of selectivity. A related, though distinct, transformation is the halogen exchange of bromodifluoromethyl (CF₂Br) groups to trifluoromethyl (CF₃) groups using a fluoride (B91410) source, demonstrating the possibility of manipulating polyfluorinated carbons under specific conditions. nih.gov However, this does not directly apply to the more stable OCF₂H ether linkage. Therefore, for most synthetic applications, the 3-(difluoromethoxy) group should be considered a chemically inert spectator functionality.
Inductive and Mesomeric Effects of the Difluoromethoxy Group on Ring Reactivity
The difluoromethoxy (-OCF₂H) group is a unique substituent that significantly modulates the electronic environment of the 1,2-thiazole (isothiazole) ring. Its influence on reactivity is a composite of strong inductive effects and tempered mesomeric effects.
Inductive Effect (-I): The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. chemistrysteps.com This effect is transmitted from the methoxy carbon to the oxygen and subsequently to the C3 position of the isothiazole (B42339) ring. This potent -I effect decreases the electron density across the entire heterocyclic system, rendering it more electron-deficient than an unsubstituted isothiazole.
Mesomeric (Resonance) Effect (+M): The oxygen atom of the difluoromethoxy group possesses lone pairs of electrons that can, in principle, be delocalized into the π-system of the isothiazole ring, a positive mesomeric effect (+M). chemistrysteps.com However, the attached, strongly electronegative fluorine atoms significantly diminish the electron-donating ability of the oxygen by pulling electron density away from it. Consequently, the +M effect of the -OCF₂H group is substantially weaker than that of a simple methoxy (-OCH₃) group. Some studies suggest that fluorinated alkoxy groups can even act as moderate electron acceptors through resonance. nbuv.gov.uaresearchgate.net
The net result is that the difluoromethoxy group at the C3 position acts as a strong electron-withdrawing group, primarily through induction. This deactivation profoundly impacts the ring's reactivity, making it less susceptible to electrophilic attack and simultaneously activating it towards certain nucleophilic reactions. The increased acidity of the OCF₂H proton, due to neighboring group participation, can also influence reactivity, particularly in hydrolysis or related reactions. nih.gov
Reactivity of the 1,2-Thiazole Ring System Under Different Reaction Conditions
The combined electronic influence of the bromine atom at C4 and the difluoromethoxy group at C3 dictates the reactivity of the this compound core. The ring is expected to be highly electron-poor.
The isothiazole ring is inherently an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution (EAS). rsc.org The presence of two powerful deactivating groups—the bromine at C4 (-I, +M) and the difluoromethoxy group at C3 (-I)—further diminishes the ring's nucleophilicity.
Any potential EAS reaction would be directed to the only available position, C5. However, the strong deactivation by the adjacent substituents would make such a reaction extremely challenging, likely requiring harsh conditions (e.g., high temperatures, strong superacids). ias.ac.in Reactions such as nitration or sulfonation, which are difficult even on unsubstituted isothiazole, are predicted to be largely unsuccessful or require forcing conditions that might lead to ring degradation. rsc.orgias.ac.in Therefore, EAS is not considered a viable pathway for the functionalization of this molecule.
In contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic reactions.
The most probable reaction is nucleophilic aromatic substitution (SₙAr) at the C4 position. The bromine atom serves as a good leaving group. The reaction is strongly promoted by the presence of the adjacent electron-withdrawing difluoromethoxy group at C3, which can stabilize the negative charge of the intermediate Meisenheimer-like complex. masterorganicchemistry.com This activation is crucial for the reaction to proceed. A wide range of nucleophiles, including amines, alkoxides, and thiolates, would be expected to displace the bromide under relatively mild conditions. researchgate.net
The general mechanism for this transformation is a two-step addition-elimination process:
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the isothiazole ring is restored.
The formation of the anionic intermediate is typically the rate-determining step in SₙAr reactions. masterorganicchemistry.comresearchgate.net
The strained N-S bond in the isothiazole ring makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement products.
Ring-Opening: Strong bases can initiate ring-opening by deprotonating the C5 position, leading to cleavage of the N-S bond. Similarly, certain nucleophiles might attack the sulfur atom, initiating a cascade that results in ring cleavage. Reductive cleavage with agents like sodium in liquid ammonia is also a known method for opening thiazole rings, though the specific outcome would depend on the substituents.
Rearrangement: Isothiazole derivatives have been known to rearrange into other heterocyclic systems, such as pyrazoles, upon reaction with nucleophiles like hydrazine, often initiated by a nucleophilic attack at C5. sci-hub.se
Cycloaddition Reactions: The C4=C5 double bond in the isothiazole ring can participate in cycloaddition reactions. researchgate.net Given that this bond is electronically impoverished by both the C4-bromo and C3-difluoromethoxy groups, the molecule is expected to be a reactive dipolarophile or dienophile. clockss.org It could readily undergo [3+2] cycloadditions with various 1,3-dipoles (e.g., azides, nitrile oxides) or [4+2] Diels-Alder reactions with electron-rich dienes. clockss.orgresearchgate.net These reactions provide a powerful route to complex fused heterocyclic systems.
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the reaction mechanisms is crucial for controlling reaction outcomes and optimizing conditions. For this compound, mechanistic studies would likely focus on the most feasible transformation: nucleophilic aromatic substitution.
A kinetic study of the SₙAr reaction of this compound with a given nucleophile (e.g., piperidine) would provide critical insight into the reaction mechanism. Such studies typically involve monitoring the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile).
By plotting the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile, the second-order rate constant (k) can be determined. Kinetic data analysis, such as Brønsted-type plots and the determination of activation parameters (ΔH‡, ΔS‡), would confirm that the nucleophilic attack is the rate-determining step, which is characteristic of the SₙAr addition-elimination mechanism. researchgate.net
While specific experimental data is not available, the following tables illustrate the type of data that would be generated in such a kinetic study.
Table 1: Illustrative Pseudo-First-Order Rate Constants for the Reaction with Piperidine at 25°C
| [Piperidine] (mol/L) | kobs (s-1) |
|---|---|
| 0.10 | 1.5 x 10-4 |
| 0.20 | 3.0 x 10-4 |
| 0.30 | 4.5 x 10-4 |
| 0.40 | 6.0 x 10-4 |
This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Activation Parameters for the SₙAr Reaction
| Parameter | Value |
|---|---|
| ΔH‡ (kJ/mol) | +55 |
| ΔS‡ (J/mol·K) | -90 |
This data is hypothetical and for illustrative purposes only.
Computational Modeling of Transition States and Reaction Intermediates
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the computational modeling of transition states and reaction intermediates for this compound. While computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the mechanisms of reactions involving various thiazole derivatives, no studies were identified that focus on the specific chemical transformations of this compound.
The existing body of research on related compounds underscores the potential of such computational analyses. For instance, DFT calculations have been instrumental in elucidating the geometries, energies, and electronic structures of transition states and intermediates in reactions such as Suzuki couplings, nucleophilic substitutions, and cycloadditions involving the thiazole ring. These studies provide valuable insights into reaction pathways, activation energies, and the influence of substituents on reactivity.
However, without specific experimental or theoretical studies on this compound, any discussion of its transition states and reaction intermediates would be purely speculative. The unique electronic effects of the difluoromethoxy group at the 3-position, combined with the bromine atom at the 4-position, are expected to significantly influence the stability and reactivity of any intermediates and the energy barriers of transition states. A dedicated computational investigation would be necessary to map the potential energy surfaces of its reactions and to quantitatively characterize the key stationary points.
Therefore, this section remains undeveloped due to the lack of available data in the current scientific literature. Future research in this area would be essential to provide a detailed, mechanistic understanding of the chemical behavior of this compound at a molecular level.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in predicting the geometric and electronic characteristics of molecules. For 4-Bromo-3-(difluoromethoxy)-1,2-thiazole, these methods can provide a detailed understanding of its fundamental properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Density Distribution
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and mapping the distribution of electrons. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), would predict key structural parameters.
The thiazole (B1198619) ring is a planar, aromatic system. wikipedia.org The bromine atom at the 4-position and the difluoromethoxy group at the 3-position will influence the bond lengths and angles of the thiazole core due to steric and electronic effects. The electron-withdrawing nature of the bromine and the difluoromethoxy group is expected to impact the electron density distribution across the ring. The electronic density is anticipated to be lower on the thiazole ring, particularly at the carbon atoms adjacent to the electronegative substituents. This modulation of the electronic landscape is crucial for understanding the molecule's reactivity.
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Geometry | Planar thiazole ring with optimized bond lengths and angles reflecting substituent effects. |
| Dipole Moment | A significant dipole moment is expected due to the presence of highly electronegative F, O, N, and Br atoms. |
| Electron Density | Reduced electron density on the thiazole ring, with localization around the electronegative substituents. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
For this compound, the HOMO is expected to be localized primarily on the thiazole ring, with contributions from the sulfur and bromine atoms. The LUMO is likely to be distributed over the thiazole ring as well, influenced by the electron-withdrawing substituents. The presence of the bromo and difluoromethoxy groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1,2-thiazole. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical studies on various thiazole derivatives have shown that the nature and position of substituents significantly modulate these frontier orbital energies. researchgate.netresearchgate.net
| Orbital | Predicted Energy Level | Primary Atomic Contributions | Implication for Reactivity |
|---|---|---|---|
| HOMO | Relatively low energy | Thiazole ring, S, Br | Site for electrophilic attack |
| LUMO | Low energy | Thiazole ring | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | - | Indicates moderate chemical stability and reactivity. |
Computational Assessment of Aromaticity in the 1,2-Thiazole Ring
Thiazoles are considered aromatic heterocycles due to the delocalization of π-electrons within the ring. wikipedia.org Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Conformational Analysis and Intermolecular Interactions
The study of molecular conformations and the non-covalent interactions a molecule can form is crucial for understanding its behavior in different environments.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Characteristics of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is of particular interest due to its unique electronic and steric properties. The hydrogen atom in the difluoromethoxy group is acidic enough to participate in hydrogen bonding, acting as a hydrogen bond donor. nih.gov
Computational studies can explore the potential for both intramolecular hydrogen bonding (e.g., with the nitrogen or sulfur atoms of the thiazole ring) and intermolecular hydrogen bonding in dimers or larger clusters. Such interactions can significantly influence the molecule's conformation and physical properties. The ability of the -OCHF₂ group to act as a hydrogen bond donor can be a key factor in its interaction with biological targets or in the formation of specific crystal structures. nih.gov
Prediction of Crystal Packing and Solid-State Interactions
While no experimental crystal structure for this compound is publicly available, computational methods can be used to predict its likely crystal packing. These predictions are based on identifying the most stable arrangement of molecules in a crystal lattice, which is governed by intermolecular forces.
Potential intermolecular interactions that would be considered in such a study include:
Hydrogen bonding: As mentioned, the difluoromethoxy group can act as a hydrogen bond donor.
Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
π-π stacking: The aromatic thiazole rings could stack on top of each other.
Computational crystal structure prediction would provide insights into the solid-state properties of the compound, such as its melting point and solubility, based on the strength and nature of these intermolecular interactions.
Computational Prediction of Reaction Mechanisms and Pathways
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can predict reaction mechanisms, transition states, and the feasibility of various synthetic pathways.
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES for a given reaction, chemists can identify the most likely pathway from reactants to products, including the energy barriers associated with transition states.
For the synthesis of substituted thiazoles, computational methods such as Density Functional Theory (DFT) are frequently employed. nih.govnih.gov These calculations can model key synthetic steps, such as the Hantzsch thiazole synthesis or subsequent functionalization reactions. For a hypothetical synthetic route to this compound, computational mapping of the PES would involve calculating the energies of reactants, intermediates, transition states, and products.
Table 1: Hypothetical Energy Profile for a Key Synthetic Step in the Formation of a Substituted Thiazole Ring (Analogous System)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials in their ground state. |
| Intermediate 1 | -5.2 | A transient species formed during the reaction. |
| Transition State 1 | +15.8 | The energy maximum on the path from reactants to Intermediate 2. |
| Intermediate 2 | -12.4 | A more stable intermediate species. |
| Transition State 2 | +22.1 | The highest energy barrier, representing the rate-determining step. |
| Products | -25.0 | The final, most stable chemical entity. |
This interactive table is based on representative data from computational studies of thiazole synthesis and illustrates the type of information that would be generated for this compound.
The data in such a table would allow chemists to identify the rate-limiting step of the reaction and explore how modifications to the reactants or reaction conditions could lower the energy barriers, thereby improving the reaction efficiency.
Many chemical reactions can yield multiple products, and predicting the dominant isomer (regio- or stereoisomer) is a significant challenge. Computational models are invaluable for predicting this selectivity by comparing the activation energies of the transition states leading to the different possible products. rsc.orgnih.gov The product formed via the lowest energy transition state is generally the one that is favored kinetically.
In the context of this compound, reactions such as electrophilic aromatic substitution on the thiazole ring would be of interest. The bromine and difluoromethoxy substituents, along with the inherent electronic properties of the 1,2-thiazole ring, will direct incoming electrophiles to specific positions. Computational analysis can quantify the activation energies for substitution at each possible site, thus predicting the regioselectivity.
Table 2: Predicted Activation Energies for Electrophilic Substitution on an Analogous Halogenated Thiazole
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C4-position | 25.3 | No |
| C5-position | 18.7 | Yes |
This interactive table demonstrates how computational chemistry can predict the outcome of a reaction based on calculated energy barriers for a similar system.
These predictions are crucial for designing synthetic strategies that yield the desired isomer with high purity, minimizing the need for extensive purification.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties of molecules and reaction pathways, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a deeper understanding of conformational changes, intermolecular interactions, and the influence of the solvent environment. mdpi.com
For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-O bond of the difluoromethoxy group. Furthermore, these simulations can reveal how the molecule interacts with different solvents. The solvent can have a profound impact on reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products.
Table 3: Simulated Solvent Effects on the Dipole Moment of an Analogous Fluorinated Thiazole
| Solvent | Dielectric Constant | Average Dipole Moment (Debye) |
| Vacuum | 1 | 2.5 |
| Toluene | 2.4 | 3.1 |
| Dichloromethane | 9.1 | 4.2 |
| Water | 80.1 | 5.8 |
This interactive table illustrates how the polarity of the solvent, as simulated through molecular dynamics, can influence the electronic properties of a molecule similar to this compound.
By simulating the behavior of this compound in various solvents, researchers can predict how the solvent will influence its reactivity. For instance, a polar solvent might be predicted to accelerate a reaction that proceeds through a polar transition state. This information is vital for optimizing reaction conditions in a laboratory setting.
Applications in Advanced Chemical Synthesis and Functional Materials
4-Bromo-3-(difluoromethoxy)-1,2-thiazole as a Key Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
No published synthetic routes using this compound as a precursor were found.
Utility in Target-Oriented and Diversity-Oriented Synthesis (DOS)
There is no available literature documenting the use of this specific compound in either target-oriented or diversity-oriented synthesis campaigns.
Role as a Scaffold for the Design of Advanced Chemical Probes and Agrochemical Intermediates
No studies have been identified that utilize this compound as a scaffold for developing chemical probes or agrochemical agents.
Exploration of Optoelectronic Properties for Advanced Materials
Incorporation into Conjugated Polymers and Small Molecule Organic Semiconductors
A review of the literature on organic electronics and materials science did not reveal any instances of this compound being incorporated into conjugated polymers or small molecule semiconductors.
Design and Synthesis of Ligands for Organometallic Catalysis
There is no evidence in the scientific literature of this compound being used or designed as a ligand for organometallic catalysis.
Table of Compounds Mentioned
Future Research Directions and Outlook
Development of Novel Catalytic Systems for Specific Functionalization
The presence of both a C-Br bond and potentially activatable C-H bonds on the 4-Bromo-3-(difluoromethoxy)-1,2-thiazole ring offers multiple avenues for selective functionalization through the development of advanced catalytic systems.
Future research should focus on leveraging transition metal catalysis to selectively transform the C4-bromo position. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are expected to be highly effective for introducing new carbon-carbon and carbon-heteroatom bonds at this position. The electron-withdrawing nature of the thiazole (B1198619) ring and the difluoromethoxy group may influence the reactivity of the C-Br bond, necessitating the exploration of a range of ligands and reaction conditions to achieve optimal yields and functional group tolerance.
Furthermore, the direct C-H functionalization of the C5-position of the thiazole ring represents a highly atom-economical approach to further derivatization. Research into rhodium(III) and other transition metal-catalyzed C-H activation could provide access to a diverse array of 5-substituted analogues. The development of catalytic systems that can selectively functionalize the C5-H bond in the presence of the C4-Br bond, or vice versa, would be a significant advancement, enabling a modular approach to the synthesis of highly substituted 1,2-thiazoles.
A key challenge and area of interest will be the development of catalytic systems that are compatible with the difluoromethoxy group. While generally stable, the potential for C-F bond activation under certain catalytic conditions should be considered. Therefore, the screening of catalysts and reaction conditions to ensure the integrity of this important functional group will be crucial.
Table 1: Proposed Catalytic Functionalization Strategies for this compound
| Entry | Reaction Type | Target Position | Proposed Catalyst | Potential Coupling Partner | Expected Product |
| 1 | Suzuki-Miyaura Coupling | C4 | Pd(PPh₃)₄ / SPhos | Arylboronic acid | 4-Aryl-3-(difluoromethoxy)-1,2-thiazole |
| 2 | Sonogashira Coupling | C4 | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 4-Alkynyl-3-(difluoromethoxy)-1,2-thiazole |
| 3 | Buchwald-Hartwig Amination | C4 | Pd₂(dba)₃ / BINAP | Amine | 4-Amino-3-(difluoromethoxy)-1,2-thiazole |
| 4 | C-H Arylation | C5 | [RhCp*Cl₂]₂ | Arene | 4-Bromo-5-aryl-3-(difluoromethoxy)-1,2-thiazole |
Exploration of Unconventional Reactivity Modes for the 1,2-Thiazole Scaffold
Beyond traditional catalytic cross-coupling, the exploration of unconventional reactivity modes could unveil novel synthetic pathways for the derivatization of this compound.
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future studies could investigate the use of photocatalysts to generate thiazole-based radicals from the C-Br bond, which could then participate in a variety of coupling reactions. Additionally, photoredox-mediated C-H functionalization at the C5 position could be explored, offering an alternative to transition metal-catalyzed approaches.
The unique electronic properties of the thiazole ring, influenced by the difluoromethoxy group, may also lend themselves to novel photochemical transformations. Irradiation with UV or visible light could induce rearrangements or cycloaddition reactions, leading to the formation of complex polycyclic structures.
Furthermore, the application of radical chemistry offers a promising avenue for the functionalization of this scaffold. Minisci-type reactions, for instance, could be employed for the direct introduction of alkyl groups at the electron-deficient C5 position. The interplay between the bromo and difluoromethoxy substituents on the regioselectivity of such radical additions would be a key area of investigation.
Table 2: Proposed Unconventional Reactivity Studies
| Entry | Reactivity Mode | Reagents/Conditions | Target Transformation | Potential Outcome |
| 1 | Photoredox Catalysis | Ru(bpy)₃Cl₂, light, amine | Reductive dehalogenation and C-H arylation | 4-Aryl-3-(difluoromethoxy)-1,2-thiazole |
| 2 | Photochemical Cycloaddition | UV light, alkene | [2+2] cycloaddition | Novel bicyclic thiazole derivatives |
| 3 | Radical C-H Alkylation | AgNO₃, K₂S₂O₈, R-COOH | Minisci-type reaction at C5 | 4-Bromo-5-alkyl-3-(difluoromethoxy)-1,2-thiazole |
| 4 | Halogen Dance Reaction | Strong base (e.g., LDA) | Isomerization | 5-Bromo-3-(difluoromethoxy)-1,2-thiazole |
Integration with Automated Synthesis and Flow Chemistry Methodologies
To fully explore the chemical space around the this compound scaffold, the integration of automated synthesis and flow chemistry methodologies will be essential. These technologies can accelerate the synthesis and purification of compound libraries, facilitating rapid structure-activity relationship (SAR) studies.
Automated synthesis platforms can be programmed to perform a wide range of reactions on the thiazole core, such as the palladium-catalyzed cross-coupling reactions mentioned in section 6.1. This would enable the rapid generation of a library of analogues with diverse substituents at the C4 position. The use of pre-weighed reagents and automated purification systems would significantly increase the efficiency and reproducibility of the synthetic process.
Flow chemistry offers several advantages for the synthesis and functionalization of heterocyclic compounds, including improved reaction control, enhanced safety, and the ability to perform reactions at elevated temperatures and pressures. A continuous flow setup could be designed for the multi-step synthesis of this compound itself, followed by in-line functionalization. This would allow for the on-demand production of derivatives without the need for isolation of intermediates. Late-stage functionalization in a flow reactor would be particularly valuable for the rapid diversification of the core structure.
Application of Advanced Spectroscopic Techniques for In-Situ Mechanistic Monitoring
A deep understanding of the reaction mechanisms involved in the functionalization of this compound is crucial for the optimization of existing methods and the development of new synthetic strategies. The application of advanced spectroscopic techniques for in-situ monitoring can provide invaluable insights into reaction kinetics, intermediates, and catalyst behavior.
In-situ infrared (IR) and Raman spectroscopy can be used to monitor the real-time conversion of reactants to products, providing kinetic data and helping to identify transient intermediates. For example, operando IR spectroscopy could be employed to study the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. Raman spectroscopy, with its high chemical selectivity, could be particularly useful for probing the vibrational modes of the thiazole ring and the C-Br and C-F bonds during a reaction.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies, allowing for the direct observation of all NMR-active nuclei in the reaction mixture. This would be particularly beneficial for tracking the fate of the difluoromethoxy group and for identifying and characterizing reaction intermediates and byproducts. The development of specialized NMR flow tubes compatible with high-pressure and high-temperature reactions would further enhance the utility of this technique.
By combining the data from these in-situ spectroscopic techniques with computational modeling, a comprehensive picture of the reaction pathways can be constructed, paving the way for the rational design of more efficient and selective synthetic methods for the derivatization of this compound.
Q & A
What are the optimal synthetic routes for 4-Bromo-3-(difluoromethoxy)-1,2-thiazole?
Level: Basic
Methodological Answer:
The compound can be synthesized via Pd-catalyzed direct arylations. For example, coupling 1-bromo-4-(difluoromethoxy)benzene with thiazole derivatives (e.g., 2-isobutylthiazole) in polar aprotic solvents like DMF or DMSO, using potassium carbonate as a base. Reflux conditions (18–24 hours) followed by crystallization (e.g., hexane-ethyl acetate mixtures) yield pure products with >90% efficiency. Monitoring reaction progress via TLC ensures completion .
How can researchers confirm the structure and purity of this compound?
Level: Basic
Methodological Answer:
Combined spectroscopic and crystallographic methods are critical:
- NMR : Analyze and spectra for characteristic shifts (e.g., Br at ~δ 7.5–8.0 ppm, CFO at δ 110–120 ppm in NMR).
- X-ray crystallography : Resolve dihedral angles (e.g., 23.17° between aromatic and heterocyclic rings) and intermolecular interactions (e.g., C–H···N hydrogen bonds) to confirm stereochemistry .
- Mass spectrometry : Validate molecular ion peaks (e.g., LRMS matching calculated m/z values) .
How can low yields in cyclization steps during synthesis be addressed?
Level: Advanced
Methodological Answer:
Optimize reaction parameters:
- Solvent choice : Use DMSO or DMF to enhance solubility of intermediates.
- Catalyst loading : Adjust Pd catalyst (e.g., Pd(OAc)) to 5–10 mol% for efficient C–Br activation.
- Temperature control : Prolonged reflux (18–24 hours) improves cyclization efficiency.
- Workup : Quench reactions in ice water to precipitate products, followed by vacuum drying .
What biological activities are associated with structural analogs of this compound?
Level: Advanced
Methodological Answer:
Thiazole and triazole analogs exhibit diverse bioactivities:
- Insecticidal activity : Derivatives with electron-withdrawing groups (e.g., CF) show enhanced efficacy. SAR studies reveal optimal substitution at the 4-position of the benzene ring .
- Antimicrobial properties : Triazole-thiazole hybrids demonstrate activity against Gram-positive bacteria via membrane disruption .
- Anticancer potential : Thiazole cores inhibit kinase pathways in vitro. Validate via MTT assays and docking studies .
How can computational modeling predict electronic properties for material science applications?
Level: Advanced
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO gaps. A smaller ΔE (e.g., 3.5 eV) indicates higher charge mobility, relevant for organic semiconductors .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., Br and CFO groups) to guide copolymer design with donor-acceptor architectures .
How to resolve discrepancies in reported biological activity data for thiazole derivatives?
Level: Advanced
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC values in µg/mL).
- Control variables : Test solubility (DMSO vs. saline) and purity (HPLC >95%).
- Meta-analysis : Compare substituent effects (e.g., Br vs. F) across studies to identify trends .
What intermolecular interactions stabilize the crystal structure of this compound?
Level: Advanced
Methodological Answer:
X-ray data reveal:
- C–H···N interactions : Form zigzag C(7) chains along the [010] axis, enhancing lattice stability.
- Dihedral angles : A 23.17° tilt between thiazole and benzene rings minimizes steric strain.
- Packing motifs : Offset π-stacking of aromatic rings contributes to dense crystalline packing .
What methodologies ensure safe handling and storage of this compound?
Level: Basic
Methodological Answer:
- Storage : Keep in airtight containers under vacuum, away from light and moisture. Use desiccants (silica gel) in cool (<4°C), dry environments.
- Handling : Work in fume hoods with PPE (nitrile gloves, lab coats). Quench residues with ethanol before disposal .
How does the difluoromethoxy group influence regioselectivity in electrophilic substitutions?
Level: Advanced
Methodological Answer:
The –OCF group acts as a meta-directing electron-withdrawing moiety:
- Electronic effects : Deactivates the benzene ring, favoring substitution at the 3-position.
- Steric effects : Bulky CFO hinders ortho/para positions, confirmed by NMR coupling constants (e.g., = 8.2 Hz) .
What potential does this compound hold in material science?
Level: Advanced
Methodological Answer:
- Organic photovoltaics (OPVs) : As an electron-deficient unit, it lowers the HOMO of donor polymers (e.g., with fluorinated thienyl-benzodithiophene), boosting in solar cells.
- Electron-transport layers (ETLs) : Blend with PCBM for inverted perovskite solar cells, achieving PCE >15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
